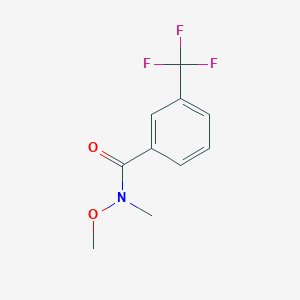![molecular formula C8H8N2O3 B040555 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol CAS No. 111210-09-4](/img/structure/B40555.png)
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of benzimidazole, which is a heterocyclic organic compound that contains a benzene ring fused with an imidazole ring.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and antioxidant effects through the inhibition of the NF-κB signaling pathway and the scavenging of reactive oxygen species (ROS). Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol can modulate various biochemical and physiological processes. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce cell death through apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol in lab experiments is its low toxicity and high stability. This compound is relatively easy to synthesize and can be purified through simple methods. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the development of new synthesis methods and modifications of the compound's chemical structure may lead to the discovery of more potent and selective compounds. Lastly, the use of this compound in material science, such as in the development of new corrosion inhibitors, may also be explored.
In conclusion, 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol is a promising compound that has potential applications in various fields. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol can be achieved through various methods, including the condensation reaction between ortho-phenylenediamine and formaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-nitroaniline with formaldehyde and sodium sulfide under alkaline conditions. The resulting compound can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe in bioimaging and as a corrosion inhibitor in material science.
Propiedades
Número CAS |
111210-09-4 |
|---|---|
Nombre del producto |
2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol |
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1H-benzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O3/c11-3-6-9-7-4(12)1-2-5(13)8(7)10-6/h1-2,11-13H,3H2,(H,9,10) |
Clave InChI |
CFQBVXJWHDQAOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1O)NC(=N2)CO)O |
SMILES canónico |
C1=CC(=C2C(=C1O)NC(=N2)CO)O |
Sinónimos |
1H-Benzimidazole-4,7-diol,2-(hydroxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



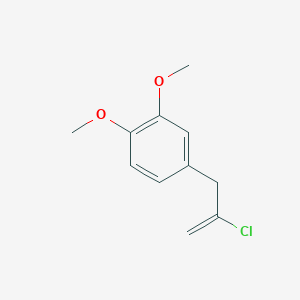
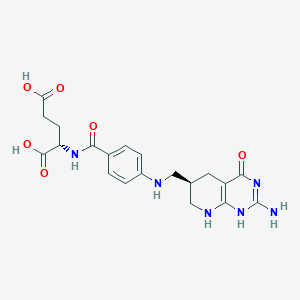
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
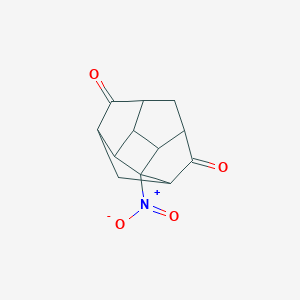
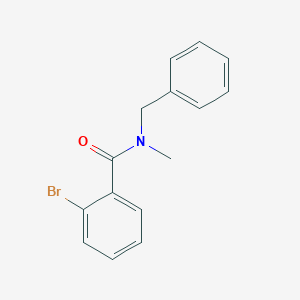
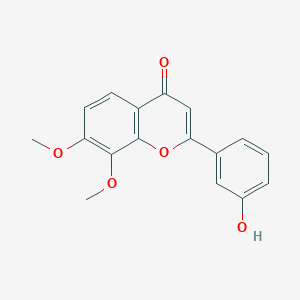
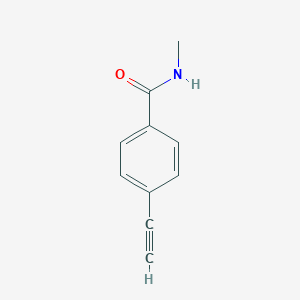

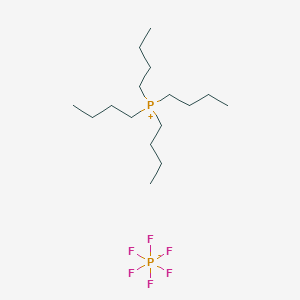
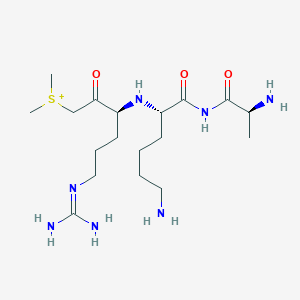
![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
